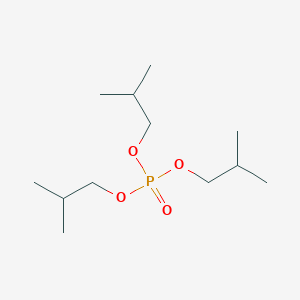
N,N,N',N'-Tetrabutylmalonamide
Overview
Description
N,N,N’,N’-Tetrabutylmalonamide: is an organic compound with the molecular formula C19H38N2O2. It is a colorless to light orange or yellow clear liquid at room temperature. This compound is primarily used as an extractant in various chemical processes, particularly in the extraction of lanthanides and actinides from acidic nitrate solutions .
Mechanism of Action
Target of Action
N,N,N’,N’-Tetrabutylmalonamide (TBMA) is primarily used as an extractant for certain metal ions, such as uranium(VI) and dysprosium(III) . These metal ions are the primary targets of TBMA. Uranium(VI) and dysprosium(III) play significant roles in nuclear chemistry and rare earth metal chemistry, respectively.
Mode of Action
TBMA interacts with its targets (uranium(VI) and dysprosium(III)) by forming complexes. For instance, in the presence of nitric acid, TBMA forms a 1:2:2 complex with uranyl(II) ion and nitrate ion . Similarly, it forms a complex with dysprosium(III), likely Dy(NO3)3.3TBMA . These complexes are then extracted into the organic phase, effectively separating them from the aqueous phase.
Result of Action
The primary result of TBMA’s action is the successful extraction of target metal ions from an aqueous solution into an organic phase . This extraction process results in the separation of these metal ions from other substances, which is particularly useful in processes such as nuclear waste management and the purification of rare earth metals.
Action Environment
The efficacy and stability of TBMA’s action are influenced by several environmental factors. These include the concentration of nitric acid, the temperature, and the presence of a salting-out agent like lithium nitrate . Adjusting these factors can optimize the extraction process, enhancing the efficiency of TBMA’s interaction with its target metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N,N’,N’-Tetrabutylmalonamide can be synthesized through the reaction of malonic acid with butylamine in the presence of a dehydrating agent. The reaction typically involves the following steps:
Formation of Malonyl Chloride: Malonic acid is first converted to malonyl chloride using thionyl chloride or oxalyl chloride.
Amidation Reaction: The malonyl chloride is then reacted with butylamine to form N,N,N’,N’-Tetrabutylmalonamide. This reaction is usually carried out in an inert atmosphere to prevent any side reactions.
Industrial Production Methods: In industrial settings, the production of N,N,N’,N’-Tetrabutylmalonamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: N,N,N’,N’-Tetrabutylmalonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Corresponding amides and carboxylic acids.
Reduction: Primary amines.
Substitution: N,N,N’,N’-Tetraalkylmalonamides or N,N,N’,N’-Tetraarylamides.
Scientific Research Applications
N,N,N’,N’-Tetrabutylmalonamide has several applications in scientific research:
Chemistry: It is used as an extractant for the separation of lanthanides and actinides from acidic nitrate solutions.
Biology: The compound is used in the study of metal ion interactions with biological molecules. It helps in understanding the binding mechanisms and the role of metal ions in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Comparison with Similar Compounds
- N,N,N’,N’-Tetraethylmalonamide
- N,N,N’,N’-Tetramethylmalonamide
- N,N,N’,N’-Tetrahexylmalonamide
Comparison: N,N,N’,N’-Tetrabutylmalonamide is unique due to its higher extraction efficiency and selectivity for certain metal ions compared to its analogs. The butyl groups provide an optimal balance between hydrophobicity and steric hindrance, making it more effective in forming stable complexes with metal ions. In contrast, shorter alkyl chains (e.g., in N,N,N’,N’-Tetramethylmalonamide) may result in lower extraction efficiency, while longer alkyl chains (e.g., in N,N,N’,N’-Tetrahexylmalonamide) may introduce excessive steric hindrance, reducing the compound’s effectiveness .
Properties
IUPAC Name |
N,N,N',N'-tetrabutylpropanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38N2O2/c1-5-9-13-20(14-10-6-2)18(22)17-19(23)21(15-11-7-3)16-12-8-4/h5-17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVRIQFMPJRJAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)CC(=O)N(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393012 | |
| Record name | N,N,N',N'-Tetrabutylmalonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14287-98-0 | |
| Record name | N,N,N',N'-Tetrabutylmalonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N'-Tetrabutylmalonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















